molecular formula C19H18N6O4S B15088099 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid CAS No. 892149-65-4

2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid

Katalognummer: B15088099
CAS-Nummer: 892149-65-4
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: AOQOBVSQDBQULZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond, and is often used in the synthesis of dyes and pigments.

Vorbereitungsmethoden

The synthesis of 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic media to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the amino and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid include other azo compounds and derivatives of benzoic acid. These compounds share the azo functional group but differ in their substituents, which can significantly affect their chemical and biological properties. For example, compounds like 2-amino-5-[(E)-phenyl diazenyl] benzoic acid and 2-phenyl-4H benzo[d][1,3]oxazin-4-one have been studied for their antimicrobial activities . The unique combination of functional groups in this compound makes it particularly interesting for research and industrial applications.

Eigenschaften

CAS-Nummer

892149-65-4

Molekularformel

C19H18N6O4S

Molekulargewicht

426.5 g/mol

IUPAC-Name

2-amino-5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C19H18N6O4S/c1-11-9-12(2)22-19(21-11)25-30(28,29)15-6-3-13(4-7-15)23-24-14-5-8-17(20)16(10-14)18(26)27/h3-10H,20H2,1-2H3,(H,26,27)(H,21,22,25)

InChI-Schlüssel

AOQOBVSQDBQULZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.